(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
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Overview
Description
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone would depend on its specific biological activity. Generally, pyrazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone: Lacks the chlorine atom in the phenyl ring.
(5-Amino-1-(3-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone: Contains a bromine atom instead of chlorine.
(5-Amino-1-(3-methylphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone: Contains a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone may confer unique chemical and biological properties, such as increased reactivity or enhanced biological activity compared to its analogs.
Properties
CAS No. |
618091-56-8 |
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Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O/c1-11-5-2-3-8-14(11)16(22)15-10-20-21(17(15)19)13-7-4-6-12(18)9-13/h2-10H,19H2,1H3 |
InChI Key |
IKCJBYPYCBVEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
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